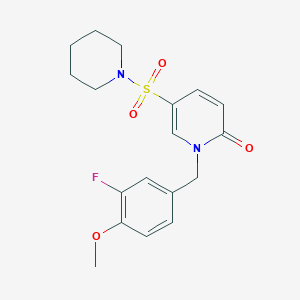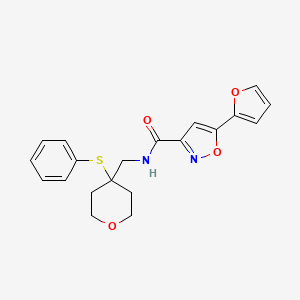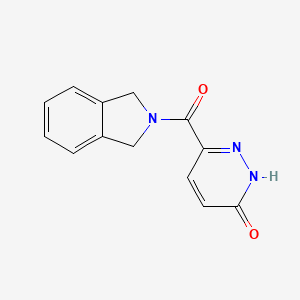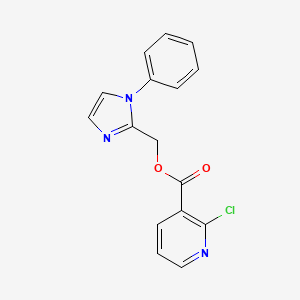
1-(3-fluoro-4-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluoro-4-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Quantum Chemical and Molecular Dynamics Simulation Studies
Quantum chemical calculations and molecular dynamics simulations have explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces. These studies offer insight into the inhibition efficiencies of such compounds, providing a foundation for their potential applications in corrosion protection. The binding energies and global reactivity parameters (e.g., HOMO, LUMO, electrophilicity) of these derivatives indicate their promising adsorption behaviors and corrosion inhibition capabilities on various iron surfaces (Kaya et al., 2016).
Anti-Alzheimer's Activity
Research into N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, inspired by the structure of donepezil, a drug used for Alzheimer's disease management, has shown significant potential. By modifying the structure to include benzylated (pyrrolidin-2-one) or (imidazolidin-2-one), these compounds exhibit remarkable anti-Alzheimer's activity. This opens up new avenues for the development of therapeutic agents targeting Alzheimer's disease (Gupta et al., 2020).
Synthesis and Structural Analysis
The synthesis of complex structures related to 1-(3-fluoro-4-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one showcases the chemical versatility and potential for creating new molecules with varied biological activities. Structural determinations, through techniques like X-ray crystallography, further contribute to understanding the molecular configuration and potential interactions of these compounds (Duan-zhi, 2005).
Catalytic Efficiency in Nucleophilic Substitution
The role of different tautomers of 2(1H)-pyridone in catalyzing aromatic nucleophilic substitution reactions has been investigated, demonstrating their efficiency in facilitating such chemical processes. This research underlines the potential application of these compounds in synthetic chemistry, offering a pathway to design more efficient catalysts (Loppinet-Serani et al., 1998).
Anti-Cancer Activity
The synthesis and biological evaluation of novel compounds, including those with fluorobenzyl and piperidinyl groups, have shown promising results against lung cancer. These studies indicate the therapeutic potential of such compounds in oncology, highlighting their ability to inhibit cancer cell growth at low concentrations (Hammam et al., 2005).
Propriétés
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-25-17-7-5-14(11-16(17)19)12-20-13-15(6-8-18(20)22)26(23,24)21-9-3-2-4-10-21/h5-8,11,13H,2-4,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKERPWNUVMTKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-fluorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2799948.png)
![2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2799949.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799951.png)



![(2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide](/img/structure/B2799957.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2799962.png)

![N-(quinolin-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799964.png)


